Cas no 1805490-59-8 (Ethyl 4-cyano-2-formyl-5-methylphenylacetate)

Ethyl 4-cyano-2-formyl-5-methylphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-cyano-2-formyl-5-methylphenylacetate
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- インチ: 1S/C13H13NO3/c1-3-17-13(16)6-10-4-9(2)11(7-14)5-12(10)8-15/h4-5,8H,3,6H2,1-2H3
- InChIKey: VTCQBDFLYIWDAW-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(CC1C=C(C)C(C#N)=CC=1C=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 331
- トポロジー分子極性表面積: 67.2
- 疎水性パラメータ計算基準値(XlogP): 1.6
Ethyl 4-cyano-2-formyl-5-methylphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010006732-500mg |
Ethyl 4-cyano-2-formyl-5-methylphenylacetate |
1805490-59-8 | 97% | 500mg |
782.40 USD | 2021-07-06 | |
Alichem | A010006732-250mg |
Ethyl 4-cyano-2-formyl-5-methylphenylacetate |
1805490-59-8 | 97% | 250mg |
484.80 USD | 2021-07-06 | |
Alichem | A010006732-1g |
Ethyl 4-cyano-2-formyl-5-methylphenylacetate |
1805490-59-8 | 97% | 1g |
1,475.10 USD | 2021-07-06 |
Ethyl 4-cyano-2-formyl-5-methylphenylacetate 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
Ethyl 4-cyano-2-formyl-5-methylphenylacetateに関する追加情報
Ethyl 4-cyano-2-formyl-5-methylphenylacetate (CAS No. 1805490-59-8): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-cyano-2-formyl-5-methylphenylacetate, identified by its unique Chemical Abstracts Service number CAS No. 1805490-59-8, is a compound of significant interest in the field of pharmaceutical chemistry. This intermediate plays a crucial role in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders. The structural features of this compound, including its 4-cyano and 2-formyl substituents, make it a valuable building block for further chemical modifications and functionalization.
The compound's molecular structure, characterized by a phenyl ring substituted with an acetoate ester at the 3-position and a methyl group at the 5-position, contributes to its reactivity and utility in synthetic pathways. The presence of the 4-cyano group enhances its ability to participate in nucleophilic addition reactions, while the 2-formyl group allows for condensation reactions with amines and alcohols, facilitating the formation of more complex structures. These properties have made Ethyl 4-cyano-2-formyl-5-methylphenylacetate a preferred choice for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs) relevant to various diseases, including cancer and neurodegenerative disorders. The structural motifs present in Ethyl 4-cyano-2-formyl-5-methylphenylacetate align well with the requirements for designing PPI modulators. For instance, the electron-withdrawing nature of the 4-cyano group can be exploited to optimize binding affinity to specific protein targets, while the 2-formyl group provides a site for covalent linkage to amino acid residues in the protein interface.
One of the most notable applications of Ethyl 4-cyano-2-formyl-5-methylphenylacetate is in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. Researchers have leveraged the reactivity of this compound to develop inhibitors that selectively target aberrant kinases involved in tumor growth and progression. The ability to modify the phenolic and cyano-substituted regions allows for fine-tuning of inhibitory activity and selectivity, making Ethyl 4-cyano-2-formyl-5-methylphenylacetate an indispensable tool in kinase inhibitor development.
The compound has also found utility in the synthesis of anti-inflammatory agents. Inflammatory processes are central to many chronic diseases, including rheumatoid arthritis and inflammatory bowel disease. By incorporating Ethyl 4-cyano-2-formyl-5-methylphenylacetate into drug candidates, scientists have been able to design molecules that modulate key inflammatory pathways. The presence of both electrophilic and nucleophilic centers in this intermediate allows for diverse chemical transformations that can yield novel anti-inflammatory compounds with improved efficacy and reduced side effects.
The synthesis of Ethyl 4-cyano-2-formyl-5-methylphenylacetate typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include formylation reactions followed by esterification and cyanation steps. Advances in catalytic methods have enabled more efficient and sustainable production processes, reducing waste generation and improving yields. These developments align with global trends toward green chemistry principles, ensuring that pharmaceutical intermediates like Ethyl 4-cyano-2-formyl-5-methylphenylacetate are synthesized with minimal environmental impact.
In conclusion, Ethyl 4-cyano-2-formyl-5-methylphenylacetate (CAS No. 1805490-59-8) is a multifaceted intermediate with broad applications in pharmaceutical research and development. Its unique structural features make it an excellent candidate for designing molecules targeting neurological disorders, cancer, and inflammation. As research continues to uncover new therapeutic opportunities, this compound is poised to remain a cornerstone in synthetic chemistry efforts aimed at improving human health.
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